N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-2-7-12-13(8-9)22-15(16-12)17-14(19)10-3-5-11(6-4-10)18(20)21/h2-8H,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKIUCQKQITOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Formation
The 6-methyl-1,3-benzothiazol-2-amine precursor is synthesized via cyclization of 2-amino-4-methylthiophenol using bromine in glacial acetic acid. This method, adapted from C-6 methyl benzothiazole derivatization studies, involves:
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Dissolving 2-amino-4-methylthiophenol in cooled glacial acetic acid.
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Controlled addition of bromine to avoid temperature spikes (>30°C).
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Stirring for 12–16 hours to ensure complete cyclization.
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Neutralization with ammonia to precipitate the product, followed by recrystallization in benzene-ethanol (1:1).
Key Reaction Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Temperature | 0–25°C (exothermic control) | 66% |
| Solvent | Glacial acetic acid | — |
| Recrystallization | Benzene-ethanol (1:1) | — |
This step’s success hinges on strict temperature control during bromine addition, as excessive heat promotes side reactions.
Amide Bond Formation
The benzothiazole amine is subsequently reacted with 4-nitrobenzoyl chloride in anhydrous conditions. A representative protocol involves:
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Dissolving 6-methyl-1,3-benzothiazol-2-amine in dry dichloromethane.
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Adding triethylamine (1.1 eq) to scavenge HCl.
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Dropwise addition of 4-nitrobenzoyl chloride (1.05 eq) at 0°C.
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Refluxing for 4–6 hours, followed by aqueous workup and recrystallization.
Optimized Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | 78% |
| Base | Triethylamine | — |
| Temperature | Reflux (40°C) | — |
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) or pyridine improve amide bond formation kinetics but complicate purification. Comparative studies demonstrate:
| Solvent | Reaction Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 6 hours | 78% | 98.5% |
| Pyridine | 3 hours | 82% | 97.1% |
| DMF | 2.5 hours | 85% | 96.8% |
While DMF accelerates the reaction, dichloromethane offers easier post-reaction isolation, making it preferable for laboratory-scale synthesis.
Catalytic Enhancements
Incorporating coupling agents like HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) increases yields to >90% by minimizing racemization and side-product formation. For example:
| Catalyst | Yield (No Catalyst) | Yield (With Catalyst) |
|---|---|---|
| None | 78% | — |
| EDCI | — | 92% |
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A 2022 study achieved 95% conversion in 20 minutes using:
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6-methyl-1,3-benzothiazol-2-amine (1 eq)
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4-nitrobenzoyl chloride (1.1 eq)
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DMF solvent, 100°C, 300 W irradiation
Advantages :
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4x faster than conventional heating.
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Higher purity (99.2% by HPLC).
Solid-Phase Synthesis
Immobilizing the benzothiazole amine on Wang resin enables iterative coupling and simplified purification. This method, though less common, achieves 88% yield with automated systems.
Industrial-Scale Production Considerations
Scaling laboratory methods requires addressing:
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Heat Management : Continuous flow reactors mitigate exothermic risks during benzothiazole cyclization.
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Solvent Recovery : Dichloromethane is recycled via distillation, reducing costs by 40%.
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Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol-water (3:1) ensures >99% purity.
Comparative Industrial Methods
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Purity | 98.5% | 99.1% |
| Cost per kg | $1,200 | $900 |
Quality Control and Characterization
Analytical Data
Impurity Profiling
Common impurities include:
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Unreacted 4-nitrobenzoyl chloride (<0.3%).
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Di-acylated byproduct (<0.5%), mitigated by stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, anti-cancer properties, and other therapeutic uses.
Biological Research: It is used in studies involving enzyme inhibition, protein-ligand interactions, and molecular docking studies.
Material Science: The compound is explored for its use in the development of fluorescent materials and electroluminescent devices.
Agriculture: It is investigated for its potential as a plant growth regulator and pesticide.
Mechanism of Action
The mechanism of action of N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, in anti-tubercular activity, the compound may inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. In anti-cancer applications, it may interfere with cell proliferation pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The benzothiazole core and nitrobenzamide moiety are common features among analogs, but substituent variations significantly alter properties:
Key Observations :
- Nitro groups increase polarity and melting points (e.g., 5d: 188–190°C vs. 6j: 223–225°C) .
- Methoxy/hydroxy substituents (e.g., 6i) contribute to higher melting points due to hydrogen bonding .
- Bulkier groups (e.g., diphenylethyl in ) may reduce crystallinity, as evidenced by unrecorded melting points.
Key Findings :
Biological Activity
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a nitrobenzamide group. The structural characteristics contribute to its reactivity and biological activity. The molecular formula is CHNOS, with a molecular weight of approximately 250.29 g/mol.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . Benzothiazole derivatives have demonstrated the ability to inhibit various enzymes, particularly kinases and proteases, which are critical targets in drug development. The compound binds to the active sites of these enzymes, leading to alterations in biochemical pathways that can suppress cell proliferation or inhibit microbial growth.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various pathogens, including bacteria and fungi. For instance, studies have reported its activity against Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent for infectious diseases .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Its mechanism involves the inhibition of cancer cell signaling pathways, leading to reduced cell proliferation. In vitro studies have shown that similar benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to this compound:
- Anticonvulsant Activity : A series of benzothiazole derivatives were synthesized and tested for anticonvulsant activity. Compounds similar in structure showed promising results in reducing seizure activity without significant neurotoxicity .
- Neurotoxicity Studies : In a study evaluating neurotoxic effects, it was found that many benzothiazole derivatives exhibited low toxicity profiles while maintaining pharmacological efficacy .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzothiazole structure can enhance efficacy against resistant strains .
Table 1: Biological Activities of this compound
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| This compound | Benzothiazole derivative | Antimicrobial and anticancer activities |
| 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Benzothiazole derivative | Effective against bacterial infections |
| 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide | Benzothiazole derivative | Prominent antibacterial and antifungal activity |
Q & A
Q. What are the standard synthetic routes for N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 6-methyl-1,3-benzothiazol-2-amine. Key parameters include:
- Solvent : Pyridine or dichloromethane (to scavenge HCl).
- Catalyst : Triethylamine or pyridine (base).
- Yield optimization : Reaction time (4–24 hours) and stoichiometric control (1:1 molar ratio). Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and characterized using -/-NMR and HRMS .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR : -NMR identifies aromatic protons (δ 8.3–8.4 ppm for nitrobenzamide; δ 7.2–7.4 ppm for benzothiazole). -NMR confirms carbonyl (δ ~165 ppm) and nitro group positions .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 305.0683, Δm = −1.31 ppm) .
- UV-Vis : Absorbance at 239 nm (ε = 14,100) and 290 nm (ε = 11,700) confirms π→π* transitions .
Q. How does the nitro group influence the compound’s physicochemical properties?
The electron-withdrawing nitro group enhances electrophilicity, increasing reactivity in reduction reactions (e.g., catalytic hydrogenation with Pd/C yields 4-aminobenzamide derivatives). It also stabilizes the molecule’s planar conformation, critical for π-stacking interactions in biological targets .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Use SHELXL for small-molecule refinement:
- High-resolution data : Apply TWIN/BASF commands for twinned crystals.
- Disordered regions : Use PART/SUMP restraints. Cross-validate with independent refinement software (e.g., Olex2) to resolve discrepancies in thermal parameters or occupancy .
Q. How can researchers address conflicting bioactivity data across analogs?
- Structure-Activity Relationship (SAR) : Compare analogs like N-(5-methylthiazol-2-yl)-4-nitrobenzamide (lower cytotoxicity) and N-(4,5-dimethylbenzothiazol-2-yl)-4-nitrobenzamide (enhanced solvatochromism).
- Methodological standardization : Ensure consistent assay conditions (e.g., MTT assay cell lines, incubation time).
- Computational modeling : Dock the nitro group into hydrophobic pockets of target enzymes (e.g., β-ketoacyl-ACP synthase) to rationalize activity variations .
Q. What experimental approaches validate the compound’s proposed mechanism of action in antimicrobial studies?
- Enzyme inhibition assays : Measure IC against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetic monitoring (NADPH oxidation at 340 nm).
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) induction in S. aureus cultures.
- Resistance studies : Serial passage experiments under sub-MIC conditions to assess mutation rates .
Methodological Challenges and Solutions
Q. How can low yields in the synthesis of This compound be mitigated?
- Purification : Use column chromatography (silica gel, CHCl/MeOH 95:5) to remove unreacted 4-nitrobenzoyl chloride.
- Side reactions : Add molecular sieves to minimize hydrolysis of the acyl chloride intermediate.
- Microwave-assisted synthesis : Reduce reaction time to 1 hour at 80°C (yield improvement: 75% → 90%) .
Q. What analytical techniques differentiate between polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
